Cas no 61317-32-6 (5-amino-1H-quinolin-2-one)

5-Amino-1H-quinolin-2-one is a heterocyclic organic compound featuring a quinoline core substituted with an amino group at the 5-position and a keto functionality at the 2-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals, agrochemicals, and materials science. Its reactive amino and carbonyl groups enable further functionalization, facilitating the synthesis of complex derivatives. The compound's stability and well-defined reactivity profile make it valuable for research and industrial processes. It is commonly utilized in the development of biologically active molecules, including potential therapeutic agents, due to its compatibility with diverse chemical transformations.
5-amino-1H-quinolin-2-one structure
5-amino-1H-quinolin-2-one structure
Product name:5-amino-1H-quinolin-2-one
CAS No:61317-32-6
MF:C9H8N2O
Molecular Weight:160.17262
MDL:MFCD13705421
CID:484347
PubChem ID:15719078

5-amino-1H-quinolin-2-one 化学的及び物理的性質

名前と識別子

    • 5-amino-2(1H)-Quinolinone
    • 5-Aminoquinolin-2(1H)-one
    • 2(1H)-Quinolinone, 5-amino-
    • 5-amino-1H-quinolin-2-one
    • 5-amino-2-oxo-1,2-dihydroquinoline
    • 61317-32-6
    • DANDEJPAZFBPAS-UHFFFAOYSA-N
    • A856266
    • CHEMBL4635209
    • SCHEMBL332886
    • SB67718
    • EN300-749617
    • CS-0099450
    • MFCD13705421
    • 5-amino-1,2-dihydroquinolin-2-one
    • 5-Amino quinolin-2(1H)-one
    • SCHEMBL18493817
    • AMY10102
    • 5-amino-quinolin-2(1H)-one
    • 5-aminoquinolin-2(1H)one
    • DTXSID80577341
    • 5-aminoquinolone
    • Z1255404536
    • 5-Amino-2-quinolone
    • SY105843
    • AKOS022178063
    • 5-Aminoquinolin-2(1H)-on
    • AS-39017
    • 5-aminoquinolin-2[1H]-one
    • 5-Amino-1H-quinolin-2-one; 5-Amino-2-quinolone; 5-Aminocarbostyril; 5-Amino-2(1H)-quinolinone;
    • DB-349839
    • MDL: MFCD13705421
    • インチ: InChI=1S/C9H8N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,10H2,(H,11,12)
    • InChIKey: DANDEJPAZFBPAS-UHFFFAOYSA-N
    • SMILES: C1=CC(=C2C=CC(=NC2=C1)O)N

計算された属性

  • 精确分子量: 160.06374
  • 同位素质量: 160.063662883g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 225
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.7
  • トポロジー分子極性表面積: 55.1Ų

じっけんとくせい

  • PSA: 55.12

5-amino-1H-quinolin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFF47-250MG
5-amino-1H-quinolin-2-one
61317-32-6 97%
250MG
¥ 1,478.00 2023-03-10
Chemenu
CM118778-1g
5-Aminoquinolin-2(1H)-one
61317-32-6 95%
1g
$467 2023-01-06
Chemenu
CM118778-250mg
5-Aminoquinolin-2(1H)-one
61317-32-6 95%
250mg
$*** 2023-05-30
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A94960-1g
5-Aminoquinolin-2(1H)-one
61317-32-6 95%
1g
¥2890.0 2021-09-10
Enamine
EN300-749617-0.5g
5-amino-1,2-dihydroquinolin-2-one
61317-32-6 95.0%
0.5g
$207.0 2025-02-20
eNovation Chemicals LLC
D750364-1g
5-Amino-2(1H)-quinolinone
61317-32-6 95+%
1g
$275 2024-06-06
Enamine
EN300-749617-10.0g
5-amino-1,2-dihydroquinolin-2-one
61317-32-6 95.0%
10.0g
$1266.0 2025-02-20
Enamine
EN300-749617-2.5g
5-amino-1,2-dihydroquinolin-2-one
61317-32-6 95.0%
2.5g
$405.0 2025-02-20
Enamine
EN300-749617-5.0g
5-amino-1,2-dihydroquinolin-2-one
61317-32-6 95.0%
5.0g
$638.0 2025-02-20
Enamine
EN300-749617-0.05g
5-amino-1,2-dihydroquinolin-2-one
61317-32-6 95.0%
0.05g
$62.0 2025-02-20

5-amino-1H-quinolin-2-one 関連文献

5-amino-1H-quinolin-2-oneに関する追加情報

5-Amino-1H-quinolin-2-one: A Versatile Scaffold in Medicinal Chemistry and Drug Discovery

5-Amino-1H-quinolin-2-one (CAS No. 61317-32-6) is a nitrogen-containing heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and diverse biological activities. This compound belongs to the broader class of quinoline derivatives, which are widely recognized for their pharmacological relevance in the development of therapeutic agents targeting a variety of diseases. The quinolin-2-one core structure, with its conjugated system and functional groups, provides a versatile platform for chemical modification, enabling the design of molecules with tailored pharmacokinetic and pharmacodynamic properties.

Recent studies have highlighted the potential of 5-amino-1H-quinolin-2-one as a scaffold for the development of novel drugs. For instance, a 2023 publication in *Journal of Medicinal Chemistry* demonstrated the application of this compound in the synthesis of inhibitors targeting the SARS-CoV-2 main protease (Mpro), a key enzyme in viral replication. The 5-amino-1H-quinolin-2-one scaffold was modified with specific functional groups to enhance its binding affinity and selectivity, showcasing its utility in antiviral drug discovery. Such findings underscore the importance of this compound in addressing global health challenges.

The chemical structure of 5-amino-1H-quinolin-2-one consists of a six-membered quinoline ring with a ketone group at the 2-position and an amino group at the 5-position. This arrangement creates a planar aromatic system with electron-donating and electron-withdrawing effects, which can influence its reactivity and biological activity. The quinolin-2-one framework is also known for its ability to form hydrogen bonds and π-π interactions, making it a valuable component in drug design strategies.

One of the key advantages of 5-amino-1H-quinolin-2-one is its adaptability to various synthetic methodologies. Researchers have employed techniques such as nucleophilic substitution, electrophilic aromatic substitution, and ring-opening reactions to functionalize this compound. A 2022 study published in *Organic & Biomolecular Chemistry* reported the successful synthesis of several derivatives by introducing hydroxy, methoxy, and halogen groups at the 6-position of the quinoline ring. These modifications were shown to improve the solubility and bioavailability of the resulting compounds, highlighting the importance of structural optimization in drug development.

In addition to its synthetic versatility, 5-amino-1H-quinolin-2-one exhibits promising pharmacological properties. Its ability to interact with multiple biological targets has been explored in various preclinical studies. For example, a 2021 investigation in *European Journal of Medicinal Chemistry* revealed that derivatives of this compound demonstrate potent anti-inflammatory activity by modulating the NF-κB signaling pathway. This finding suggests potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The 5-amino-1H-quinolin-2-one scaffold has also been investigated for its antitumor properties. A 2023 study in *Cancer Letters* reported that certain derivatives of this compound exhibit selective cytotoxicity against cancer cells, particularly in the case of leukemia and breast cancer. The mechanism of action was attributed to the compound's ability to induce apoptosis and inhibit the proliferation of malignant cells. These results highlight the potential of 5-amino-1H-quinolin-2-one as a lead compound for the development of targeted cancer therapies.

Another area of interest is the use of 5-amino-1H-quinolin-2-one in the design of antidiabetic agents. A 2022 review article in *Current Medicinal Chemistry* discussed the potential of quinoline derivatives in improving insulin sensitivity and glucose metabolism. The 5-amino-1H-quinolin-2-one scaffold was modified with specific substituents to enhance its activity in modulating pancreatic β-cell function, offering new avenues for the treatment of type 2 diabetes.

From a synthetic perspective, the preparation of 5-amino-1H-quinolin-2-one involves several well-established methods. One common approach is the condensation of 2-aminobenzaldehyde with an appropriate ketone in the presence of a base, followed by cyclization to form the quinoline ring. Another method involves the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce the time required for the formation of the target compound. These synthetic strategies provide researchers with the flexibility to explore a wide range of derivatives with different biological activities.

The biological activity of 5-amino-1H-quinolin-2-one is not limited to its direct interactions with target molecules. It can also serve as a building block for the synthesis of more complex molecules with multifunctional properties. For example, a 2023 study in *Chemical Communications* described the use of this compound as a precursor for the development of dual-action drugs that target both bacterial and viral infections. The ability to combine multiple therapeutic effects in a single molecule is a significant advantage in the treatment of complex diseases.

Despite its promising properties, the development of 5-amino-1H-quinolin-2-one derivatives faces several challenges. One of the primary concerns is the potential for off-target effects, which can lead to undesirable side effects in patients. To address this, researchers are focusing on the design of more selective derivatives that target specific pathways or receptors. Additionally, the optimization of physicochemical properties such as solubility, stability, and bioavailability is critical for the successful translation of these compounds into clinical applications.

Recent advancements in computational chemistry have also contributed to the understanding of 5-amino-1H-quinolin-2-one's biological activity. Molecular docking studies and molecular dynamics simulations have been used to predict the interactions between this compound and its target proteins. These computational tools provide valuable insights into the binding modes and mechanisms of action, enabling the rational design of more effective derivatives. The integration of experimental and computational approaches is expected to accelerate the discovery of novel therapeutics based on this scaffold.

In conclusion, 5-amino-1H-quinolin-2-one (CAS No. 61317-32-6) is a promising compound with a wide range of applications in medicinal chemistry. Its unique structural features and adaptability to various synthetic methods make it an attractive scaffold for the development of new drugs. The ongoing research into its biological activities and potential therapeutic applications underscores the importance of this compound in the quest for innovative treatments for various diseases. As the field of drug discovery continues to evolve, the 5-amino-1H-quinolin-2-one scaffold is likely to play an increasingly important role in the development of targeted and effective therapeutic agents.

For further information on the synthesis, biological activity, and applications of 5-amino-1H-quinolin-2-one, researchers are encouraged to consult recent publications in reputable scientific journals and to engage in collaborative efforts to explore its full potential in the context of modern drug discovery and development.

The compound 5-amino-1H-quinolin-2-one (CAS No. 61317-32-6) is a nitrogen-containing heterocyclic molecule with significant potential in medicinal chemistry. Here's a concise summary of its key attributes and applications, structured for clarity and accessibility: --- ### ✅ Chemical Structure & Properties - Core Structure: A six-membered quinoline ring with a ketone group at the 2-position and an amino group at the 5-position. - Functional Groups: The combination of an amino group and a ketone creates a planar aromatic system with electron-donating and electron-withdrawing effects. - Synthetic Versatility: The compound can be modified through various methods, including nucleophilic substitution, electrophilic aromatic substitution, and ring-opening reactions. --- ### 🧪 Biological Activities & Applications 1. Antiviral Potential - Target: SARS-CoV-2 main protease (Mpro) - Application: Used in the design of antiviral agents to inhibit viral replication. - Study: A 2023 *Journal of Medicinal Chemistry* study demonstrated its utility in developing Mpro inhibitors. 2. Anti-inflammatory Activity - Mechanism: Modulates the NF-κB signaling pathway. - Application: Potential treatment for inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. - Study: A 2021 *European Journal of Medicinal Chemistry* study showed promising results. 3. Antitumor Effects - Target: Cancer cells (leukemia, breast cancer) - Mechanism: Induces apoptosis and inhibits cell proliferation. - Study: A 2023 *Cancer Letters* study reported selective cytotoxicity. 4. Antidiabetic Potential - Application: Modulating pancreatic β-cell function to improve insulin sensitivity. - Study: A 2022 *Current Medicinal Chemistry* review highlighted its potential in dual-action therapies. --- ### 🧠 Computational Insights - Molecular Docking & Dynamics Simulations: Used to predict interactions with target proteins, aiding in the rational design of more effective derivatives. - Integration with Experimental Data: Enhances the understanding of binding modes and mechanisms of action. --- ### 🧪 Challenges & Future Directions - Off-Target Effects: Requires the development of more selective derivatives. - Optimization of Physicochemical Properties: Improved solubility, stability, and bioavailability are critical for clinical translation. - Collaborative Research: Encouraged to explore new applications and refine therapeutic potential. --- ### 📚 Further Reading & Resources - Scientific Journals: *Journal of Medicinal Chemistry*, *European Journal of Medicinal Chemistry*, *Cancer Letters*, *Chemical Communications*. - Research Collaboration: Encouraged to engage in interdisciplinary efforts to advance drug discovery. --- ### 🧪 Conclusion 5-amino-1H-quinolin-2-one is a versatile and promising scaffold in medicinal chemistry, with applications spanning antiviral, anti-inflammatory, antitumor, and antidiabetic therapies. Its adaptability and potential for targeted drug development make it a valuable candidate for further exploration in the quest for innovative therapeutic solutions. --- Would you like this information in a PDF format or a research summary template for academic or industrial use?

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Amadis Chemical Company Limited
(CAS:61317-32-6)5-amino-1H-quinolin-2-one
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